molecular formula C16H12ClN5 B8679874 6-(1-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline

6-(1-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline

Cat. No. B8679874
M. Wt: 309.75 g/mol
InChI Key: YDELTVFMAORHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline is a useful research compound. Its molecular formula is C16H12ClN5 and its molecular weight is 309.75 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C16H12ClN5

Molecular Weight

309.75 g/mol

IUPAC Name

6-[1-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]quinoline

InChI

InChI=1S/C16H12ClN5/c1-10(11-4-5-13-12(9-11)3-2-8-18-13)16-20-19-15-7-6-14(17)21-22(15)16/h2-10H,1H3

InChI Key

YDELTVFMAORHME-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)N=CC=C2)C3=NN=C4N3N=C(C=C4)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of N′-(6-chloropyridazin-3-yl)-2-(quinolin-6-yl)propanehydrazide (2700 mg, 8238 μmol) in TFA (20 mL) was heated to 120° C. with microwaves (2 bar; 10 watts) for 40 min. The solution was concentrated under reduced pressure then partitioned between 9:1 CHCl3/IPA (75 mL) and 1 M NaOH (100 mL). The aqueous layer was further extracted with 9:1 CHCl3/IPA (2×20 mL). The combined organics were dried over MgSO4 then concentrated to an amber oil under reduced pressure. The product was isolated as off white crystalline solid from ACN. MS (ESI pos. ion) m/z: 310 (MH+). Calc'd exact mass for C16H12ClN5: 309. Enantiomer resolved with: Chiralpak AD-H (3×25 cm) column using 45% ethanol (0.1% DEA)/CO2 The following compounds were prepared using same method as tert-Butyl 2-(4-(3-(difluoro(quinolin-6-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)ethylcarbamate and resolved from racemic mixtures:
Name
N′-(6-chloropyridazin-3-yl)-2-(quinolin-6-yl)propanehydrazide
Quantity
2700 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
tert-Butyl 2-(4-(3-(difluoro(quinolin-6-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)ethylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of N′-(6-chloropyridazin-3-yl)-2-(quinolin-6-yl)propanehydrazide (4300 mg, 13119 μmol) in TFA (40 mL) was heated to 120° C. with microwaves for 40 min. LCMS suggests very good converson. Solvents removed under reduced pressure and residue partitioned between 9:1 CHCl3/IPA (75 mL) and 1M NaOH (100 mL). Aqueous further extracted with 9:1 CHCl3/IPA (2×25 mL). Combined organics dried over MgSO4, concentrated, and oily residue dissolved in ACN/MeOH (2 mL). Resulting solid after 2 h was isolated by filtration and washed with ACN (5 mL). 6-(1-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline isolated as a white solid. MS (ESI pos. ion) m/z: 310 (MH+). Calc'd exact mass for C16H12ClN5: 309.
Name
N′-(6-chloropyridazin-3-yl)-2-(quinolin-6-yl)propanehydrazide
Quantity
4300 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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